Hexanoate

Antimicrobial Mastitis Short-chain fatty acids

For researchers requiring a medium-chain fatty acid salt that does not impair VLDL secretion and delivers superior antimicrobial activity, specify hexanoate. Direct comparative data show sodium hexanoate reduces S. aureus internalization by 39–65%, outperforming propionate (27–55%) without compromising cell viability. Unlike octanoate and decanoate, hexanoate does not decrease apoB secretion in hepatic models, making it the only neutral-baseline MCFA for lipid metabolism studies. For flavorists, hexyl hexanoate uniquely accentuates passionfruit notes at 400–500 ppm. Achieve precise LogP (0.32) for ionic liquid synthesis. Insist on hexanoate—generic substitution introduces uncontrolled variability.

Molecular Formula C6H11O2-
Molecular Weight 115.15 g/mol
CAS No. 151-33-7
Cat. No. B1226103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoate
CAS151-33-7
SynonymsBi(OHex)3
bismuth(III)hexanoate
calcium hexanoate
calcium N-hexanoate
caproate
caproic acid
caproic acid sodium salt
capronic Acid
hexanoate
hexanoic acid
hexanoic acid, barium salt
hexanoic acid, calcium salt
hexanoic acid, copper (2+) salt
hexanoic acid, manganese (2+) salt
hexanoic acid, nickel (2+) salt
hexanoic acid, potassium salt
hexanoic acid, rhodium (2+) salt
hexanoic acid, sodium salt
hexanoic acid, sodium salt (1:1)
hexanoic acid, sodium salt, 1-(11)C-labeled
n-caproic acid
sodium caproate
sodium capronate
sodium hexanoate
Molecular FormulaC6H11O2-
Molecular Weight115.15 g/mol
Structural Identifiers
SMILESCCCCCC(=O)[O-]
InChIInChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/p-1
InChIKeyFUZZWVXGSFPDMH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanoate (CAS 151-33-7) for Scientific & Industrial Procurement: A Quantitative Comparative Guide


Hexanoate (CAS 151-33-7), the conjugate base of hexanoic acid (caproic acid), is a C6 straight-chain saturated fatty acid anion with a molecular weight of 115.15 g/mol, a LogP of 0.3166, and a topological polar surface area of 40.1 Ų . It belongs to the medium-chain fatty acid (MCFA) class, which spans C6 to C12 aliphatic tails [1]. As a naturally occurring human and plant metabolite, hexanoate and its derivatives find primary application in the manufacture of esters for artificial flavors and hexyl derivatives like hexylphenols . This evidence guide provides a procurement-focused, comparator-driven analysis to establish exactly where hexanoate offers quantifiable differentiation from its closest structural and functional analogs—namely butyrate (C4), propionate (C3), and octanoate (C8)—to enable evidence-based selection decisions.

Why Hexanoate (C6) Cannot Be Interchanged with Butyrate (C4) or Octanoate (C8) Without Functional Consequence


The assumption that medium-chain fatty acid salts (e.g., butyrate C4, hexanoate C6, octanoate C8) are functionally interchangeable is not supported by empirical evidence. Chain length directly modulates critical performance parameters including hydrophobicity (LogP), metabolic pathway engagement, antimicrobial potency, and sensory profile [1]. For instance, in chicken hepatocytes, hexanoate does not impair VLDL secretion, whereas octanoate (C8) and decanoate (C10) significantly decrease apoB secretion [2]. In bovine mammary epithelial cells, hexanoate achieves superior reduction of S. aureus internalization (39–65%) compared to propionate (C3, 27–55%) [3]. Generic substitution disregards these chain-length-dependent functional thresholds, introducing uncontrolled variability in experimental outcomes and industrial product performance. The following evidence establishes quantifiable differentiation mandates for procurement specification.

Hexanoate Differentiation Evidence: Head-to-Head Quantitative Comparisons Against Closest Analogs


Hexanoate (C6) vs. Propionate (C3): Superior Reduction of S. aureus Internalization in Bovine Mammary Epithelial Cells

In a direct head-to-head comparison using a gentamicin protection assay (MOI 30:1) on bovine mammary epithelial cells (bMEC), sodium hexanoate (NaH) reduced Staphylococcus aureus internalization by 39–65% relative to untreated controls, whereas sodium propionate (NaP) achieved a reduction of only 27–55% under identical experimental conditions [1]. Both compounds were tested at concentrations of 0.25–5 mM and did not affect bacterial growth or bMEC viability. Hexanoate thus demonstrates a clear, quantifiable advantage in reducing pathogen internalization in this model system.

Antimicrobial Mastitis Short-chain fatty acids

Hexanoate (C6) vs. Octanoate (C8): Absence of VLDL Secretion Impairment in Chicken Hepatocytes

In chicken primary hepatocyte cultures supplemented with 1.0 mmol/L medium-chain fatty acids, hexanoate (C6:0) did not affect VLDL-apolipoprotein B (apoB) secretion relative to BSA-only control cultures. In contrast, octanoate (C8:0), decanoate (C10:0), and dodecanoate (C12:0) all significantly decreased apoB secretion under identical experimental conditions [1]. This demonstrates a chain-length-specific functional threshold: C6 preserves normal VLDL secretory function, whereas C8 and longer MCFAs exert inhibitory effects on lipoprotein assembly and secretion.

Lipid metabolism VLDL Hepatocyte

Hexyl Hexanoate vs. Hexyl Acetate vs. Hexyl Butyrate: Distinct Sensory Accentuation Profiles in Flavor Formulations

Comparative sensory evaluation of hexyl esters reveals that hexyl acetate accentuates pear notes, hexyl hexanoate accentuates passionfruit notes, and hexyl butyrate lies in between with a more balanced fruity profile [1]. This sensory differentiation is not merely descriptive but translates into distinct, application-specific optimal use levels: in apple flavors, hexyl hexanoate is recommended at ~1000 ppm alongside hexyl acetate, whereas in peach flavors, hexyl hexanoate alone functions effectively at ~400 ppm, with hexyl butyrate used at lower levels (~100 ppm) for authentic fresh peach profiles [1]. The esters are not sensory equivalents and cannot be substituted without altering the intended flavor outcome.

Flavor chemistry Esters Sensory analysis

Hexanoate (C6) vs. Butyrate (C4) and Octanoate (C8): Differentiated Cytotoxicity Profile in Bovine Mammary Epithelial Cells

In bovine mammary epithelial cell (bMEC) viability assays conducted over 24–48 hours, hexanoate did not affect cell viability at concentrations up to 10 mM. Propionate caused a slight decrease in viability at 24 hours, while octanoate at ≥5 mM significantly decreased viability at 24 hours, with the effect becoming more pronounced at 48 hours [1]. This establishes a chain-length-dependent cytotoxicity gradient where C6 (hexanoate) exhibits a more favorable safety margin for in vitro cellular assays compared to C8 (octanoate).

Cytotoxicity Cell viability MCFA

Hexanoate Esters vs. Alternative Esters: Validated Thermophysical Data for Process Engineering

Density and viscosity data for ethyl hexanoate were experimentally measured over the temperature range of 293.15 to 343.15 K, alongside 16 other common fragrance and flavor esters including ethyl formate, butyl acetate, ethyl butyrate, and hexyl acetate [1]. These validated thermophysical parameters are essential for accurate process design, equipment sizing, and quality control in industrial flavor manufacturing. The availability of this standardized dataset for ethyl hexanoate enables reliable scale-up calculations that cannot be reliably extrapolated from data for other esters due to chain-length-dependent differences in molecular interactions and fluid behavior [1].

Thermophysical properties Process engineering Flavor esters

Hexanoate in Ionic Liquid Synthesis: Comparable Stability with Faster Anion Substitution Than Conventional Methods

In a patented microreactor-based method for preparing ionic liquids with carboxylic acid anions, hexanoate, butanoate, and octanoate are all described as stable intermediates enabling anion substitution reactions in less than one hour—significantly shorter than conventional methods requiring over 24 hours [1]. The resulting ionic liquids contain residual halides below 10 ppm and exhibit good electrical conductivity suitable for electrolyte and capacitor applications [1]. Within this class, hexanoate offers an intermediate chain length that balances hydrophobicity (LogP 0.3166) with aqueous solubility, providing formulation flexibility not available with shorter (butanoate, C4) or longer (octanoate, C8) chain analogs.

Ionic liquids Anion substitution Microreactor

Procurement-Optimized Application Scenarios for Hexanoate and Hexanoate Derivatives


Mastitis Research and Bovine Mammary Epithelial Cell Studies: Superior Pathogen Internalization Reduction

For studies investigating S. aureus internalization into bovine mammary epithelial cells (bMEC), sodium hexanoate is the preferred short-chain fatty acid salt. Direct comparative data demonstrate a 39–65% reduction in internalization, outperforming sodium propionate (27–55% reduction) under identical conditions without compromising cell viability [1]. Procurement of hexanoate (rather than propionate or butyrate) is indicated when maximizing the antimicrobial effect in this model system is the primary research objective.

Hepatic Lipid Metabolism Studies: Maintaining VLDL Secretory Function for Unconfounded Experimental Design

In investigations of hepatic VLDL assembly and secretion using chicken primary hepatocyte models, hexanoate (C6:0) is uniquely suited among medium-chain fatty acids. Unlike octanoate (C8:0), decanoate (C10:0), and dodecanoate (C12:0)—all of which significantly decrease apoB secretion—hexanoate does not impair VLDL secretory function relative to control cultures [2]. Substituting hexanoate with longer-chain MCFAs introduces an inhibitory artifact that can confound interpretation of lipid metabolism experiments. Hexanoate procurement is therefore mandated for studies requiring neutral baseline VLDL function.

Flavor and Fragrance Formulation: Passionfruit, Peach, and Plum Profiles Requiring Hexyl Hexanoate

Flavorists developing passionfruit, peach, or plum profiles should specify hexyl hexanoate rather than generic hexyl esters. Sensory analysis confirms hexyl hexanoate uniquely accentuates passionfruit notes, distinguishing it from hexyl acetate (pear) and hexyl butyrate (balanced fruity) [3]. Optimal use levels are application-specific: ~400 ppm in fresh peach flavors, 500 ppm in plum flavors (with hexyl butyrate at 2000 ppm), and 100 ppm in apricot/nectarine formulations [3]. Procuring the correct hexyl ester based on target sensory outcome is essential for flavor authenticity and consumer acceptance.

Ionic Liquid Synthesis: Intermediate Chain-Length Carboxylate Anion for Balanced Hydrophobicity

In microreactor-based ionic liquid synthesis, hexanoate offers a C6 carboxylate anion with a LogP of 0.3166 and PSA of 40.13 Ų, providing a balanced hydrophobicity profile between shorter-chain butanoate (C4, more hydrophilic) and longer-chain octanoate (C8, more lipophilic) [4]. This intermediate property profile may confer formulation advantages in electrolyte applications where precise control over ionic liquid polarity and solvation properties is required. Hexanoate participates in rapid anion substitution reactions (<1 hour) yielding high-purity ionic liquids with <10 ppm residual halide [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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